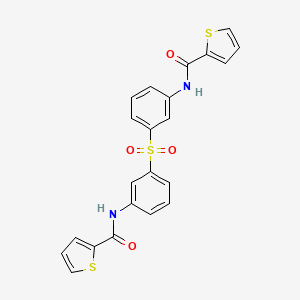
N,N'-(sulfonyldi-3,1-phenylene)di(2-thiophenecarboxamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N'-(sulfonyldi-3,1-phenylene)di(2-thiophenecarboxamide), commonly known as DTT, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DTT is a sulfonamide-based compound that has been used in various biological studies, particularly in the field of biochemistry.
Mechanism of Action
DTT works by breaking the disulfide bonds in proteins, which results in the reduction of the protein's tertiary and quaternary structure. This reduction allows for the study of the protein's primary and secondary structure, which can provide valuable insights into the protein's function.
Biochemical and Physiological Effects:
DTT has been shown to have several biochemical and physiological effects. It has been shown to increase the solubility of proteins, which can make them easier to work with in the laboratory. DTT has also been shown to protect proteins from oxidation and denaturation, which can be beneficial in certain experiments.
Advantages and Limitations for Lab Experiments
One of the main advantages of using DTT in lab experiments is its ability to break disulfide bonds in proteins. This property makes it an essential tool in protein biochemistry and allows for the study of the protein's primary and secondary structure. However, DTT can also have limitations in certain experiments. It has been shown to interfere with some protein assays, and its reducing properties can interfere with the activity of some enzymes.
Future Directions
There are several future directions for the use of DTT in scientific research. One area of interest is the study of protein folding and unfolding, which can provide valuable insights into the function of proteins. DTT can also be used in the development of new drugs and therapies, particularly in the treatment of diseases that involve the misfolding of proteins. Additionally, DTT can be used in the development of new diagnostic tools for the detection of protein-related diseases.
Conclusion:
In conclusion, DTT is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is an effective reducing agent that can break the disulfide bonds in proteins, which makes it an essential tool in protein biochemistry. DTT has several biochemical and physiological effects, and its use in lab experiments has both advantages and limitations. There are several future directions for the use of DTT in scientific research, particularly in the study of protein folding and unfolding and the development of new drugs and therapies.
Synthesis Methods
The synthesis of DTT involves the reaction of 3,1-phenylenediamine with 2-thiophenecarboxylic acid followed by the addition of sulfuryl chloride. The resulting compound is then treated with ammonia to produce DTT. The synthesis of DTT is a relatively simple process and can be achieved using standard laboratory equipment.
Scientific Research Applications
DTT has been extensively used in scientific research due to its unique properties. It is an effective reducing agent that can break the disulfide bonds in proteins, which makes it an essential tool in protein biochemistry. DTT has been used to study the structure and function of proteins, as well as to investigate the folding and unfolding of proteins.
properties
IUPAC Name |
N-[3-[3-(thiophene-2-carbonylamino)phenyl]sulfonylphenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O4S3/c25-21(19-9-3-11-29-19)23-15-5-1-7-17(13-15)31(27,28)18-8-2-6-16(14-18)24-22(26)20-10-4-12-30-20/h1-14H,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHZQJHZPJLLEAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)C2=CC=CC(=C2)NC(=O)C3=CC=CS3)NC(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-(sulfonyldibenzene-3,1-diyl)dithiophene-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-cyclopentyl-4-[6-(cyclopentylamino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-2-piperazinone](/img/structure/B5142214.png)
![N-benzyl-2-[bis(5-methyl-2-furyl)methyl]benzamide](/img/structure/B5142219.png)
![4-[2-(2-pyrimidinylthio)ethoxy]benzonitrile](/img/structure/B5142220.png)
![N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-methyl-3-nitrobenzamide](/img/structure/B5142221.png)
![5-(2-nitrophenyl)-N-{[(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5142227.png)
![2-(allylthio)-4-{[5-(4-fluorophenyl)-2-furyl]methylene}-1,3-thiazol-5(4H)-one](/img/structure/B5142242.png)
![4-methyl-N-({[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5142246.png)
![1-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}-4-[3-(trifluoromethyl)phenyl]piperazine hydrochloride](/img/structure/B5142265.png)
![4-[4-(2-isoxazolidinylcarbonyl)phenoxy]-N,N-dimethyl-1-piperidinesulfonamide](/img/structure/B5142268.png)

![2-(2-fluorobenzyl)-N-[(1-hydroxycyclohexyl)methyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B5142287.png)
![2,2-diallyl-1-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B5142292.png)
![1-[2-(allyloxy)benzyl]-3-methylpiperidine](/img/structure/B5142300.png)
![ethyl 3-{4-[(4-bromobenzoyl)amino]phenyl}-2-cyano-3-oxopropanoate](/img/structure/B5142304.png)